Urolithin D
Overview
Description
Urolithin D is a secondary metabolite derived from ellagic acid and ellagitannins, which are found in various fruits and nuts such as pomegranates, berries, and walnuts . These compounds are transformed into urolithins by the gut microbiota. This compound, along with other urolithins, has garnered attention for its potential health benefits, particularly in the fields of cancer prevention and anti-aging .
Mechanism of Action
Target of Action
Urolithin D is known to interact with several targets in the body. It is a competitive and reversible antagonist of EphA receptors . It also interacts with multiple receptors such as the aryl hydrocarbon receptor, estrogen and androgen receptors . These receptors play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets and induces several changes in cellular processes. It mediates its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors . It also inhibits 17β-hydroxysteroid dehydrogenases (17β-HSD1), an enzyme involved in dihydrotestosterone (DHT) inactivation and in the conversion of inactive estrone (E1) to estradiol (E2), which is critical for estradiol synthesis .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the PI3K-Akt and Wnt/β-catenin pathways . These pathways play a crucial role in cell survival, growth, and proliferation. This compound’s interaction with these pathways leads to the inhibition of cell proliferation and induction of apoptosis, contributing to its anticancer effects .
Pharmacokinetics
The pharmacokinetics of this compound is yet to be fully understood. Studies on urolithin a, a closely related compound, suggest that these compounds have low aqueous solubility and a short elimination half-life . This could potentially impact the bioavailability of this compound. Efforts are being made to improve the bioavailability of these compounds, such as the development of PEGylated liposomes .
Result of Action
The action of this compound at the molecular and cellular level results in several effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells . It also modulates the expression of various oncogenes and growth factor receptors, leading to tumor suppression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the composition and activity of an individual’s intestinal microbiota play a pivotal role in the metabolism and absorption of this compound . This suggests that the gut microbiome could potentially influence the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Urolithin D interacts with various enzymes, proteins, and other biomolecules in the body. It is known to mediate its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation and induce apoptosis in prostate cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its anticancer properties are mediated through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that Urolithin B, a closely related compound, is more stable under conditions of the gastrointestinal tract compared to Urolithin A and ellagic acid
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High concentrations of Urolithins have shown cytotoxic activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced in the gut through the microbial action on ellagitannins and ellagic acid-rich foods
Transport and Distribution
This compound is transported and distributed within cells and tissues. Studies have shown that Urolithin A, a related compound, can be metabolized to form glucuronides in a time-dependent manner
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urolithin D typically involves the reaction of 2-bromo-4,5-dimethoxybenzoic acid with pyrogallol in the presence of potassium hydroxide . The mixture is heated, followed by the addition of copper sulfate solution. The resulting precipitate is filtered, washed, and dried. Further steps involve the use of glacial acetic acid and hydrobromic acid, followed by column chromatography using silica gel .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes with modifications to optimize yield and purity. The use of column chromatography on silica gel is a common method to purify the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Urolithin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated derivatives.
Scientific Research Applications
Urolithin D has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the metabolism of ellagitannins and ellagic acid.
Biology: Investigated for its role in modulating gut microbiota and its effects on health.
Comparison with Similar Compounds
- Urolithin A
- Urolithin B
- Urolithin C
Comparison:
- Urolithin A: Known for its strong anti-inflammatory and antioxidant properties. It is the most studied urolithin for its role in promoting mitochondrial health .
- Urolithin B: Exhibits significant anti-inflammatory and anticancer activities. It is the last product formed in the catabolic pathway of ellagitannins .
- Urolithin C: Less studied compared to Urolithin A and B, but it also shows potential anticancer and antioxidant properties .
Uniqueness of Urolithin D: this compound is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to other urolithins. Its distinct chemical properties make it a valuable compound for studying the metabolism of ellagitannins and exploring new therapeutic applications .
Properties
IUPAC Name |
3,4,8,9-tetrahydroxybenzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZDQSKPNPRYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156886 | |
Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Urolithin D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
131086-98-1 | |
Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urolithin D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVT9VXW2DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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